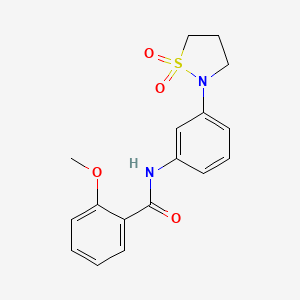

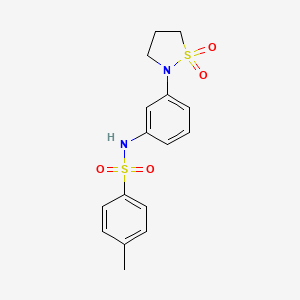

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

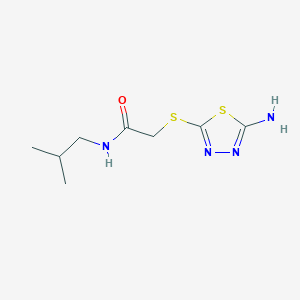

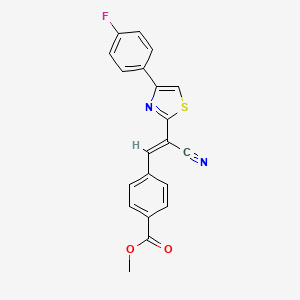

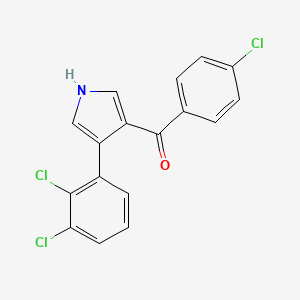

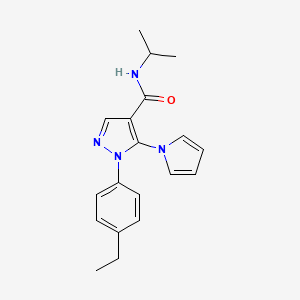

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Similarly, substituted pyrazole derivatives were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, which was then treated with various hydrazines to afford different pyrazoline derivatives . These methods demonstrate the versatility of benzamide derivatives in synthesizing a wide range of biologically active compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of the compound from the first paper was determined to belong to the tetragonal system with specific space group parameters . Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and angles, which are then compared with experimental values to validate the theoretical model.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, which are fundamental in forming the amide bond characteristic of benzamide derivatives. The reactivity of the starting materials and intermediates is carefully controlled through the use of specific reagents and reaction conditions to obtain the desired products with high purity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of electron-donating methoxy groups and electron-withdrawing amide functionalities can affect the compound's reactivity and interaction with biological targets. The calculated HOMO and LUMO energies provide insight into the electronic properties of the compound, which are important for understanding its potential pharmacological activity . The molecular electrostatic potential (MEP) surface map is another tool used to predict how the molecule might interact with other charged species, which is crucial for drug design.

Relevant Case Studies

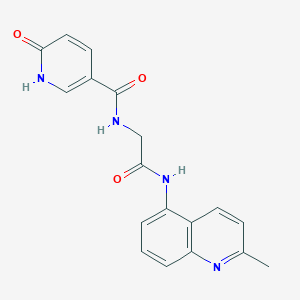

The compounds discussed in the papers have been evaluated for their pharmacological activities. For instance, the compound from the first paper exhibited marked inhibition against various human cancer cell lines, showing promising anticancer activity . The pharmacological screening of the pyrazoline derivatives from the second paper indicated good anti-inflammatory activities and low toxicity . These case studies highlight the potential therapeutic applications of benzamide derivatives and the importance of structural modifications to achieve desired biological effects.

The analysis above is based on the synthesis, structure, and biological evaluation of compounds related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide, as described in the provided papers .

Aplicaciones Científicas De Investigación

Antioxidant Activity Analysis

Compounds containing methoxybenzamide groups and isothiazolidin-2-yl motifs may be explored for their antioxidant properties. A review by Munteanu and Apetrei (2021) discusses various analytical methods used in determining antioxidant activity, such as the ORAC, HORAC, TRAP, and TOSC tests, which are based on the transfer of a hydrogen atom, and tests like CUPRAC and FRAP that are based on electron transfer. These methods, rooted in spectrophotometry, could potentially be applicable to analyzing the antioxidant capacities of compounds like N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide, contributing to fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Neuroprotective and Cognitive Function Studies

The structural features of the compound suggest potential neuroprotective or cognitive function modulation applications. Amyloid imaging, for instance, is a significant area in Alzheimer's disease research. Nordberg (2007) discusses the development of amyloid imaging ligands, such as [18F] FDDNP and 11C-PIB, used to measure amyloid in vivo in Alzheimer's patients' brains. Research into similar compounds could provide insights into the development of new imaging agents or therapeutic molecules for neurodegenerative diseases (Nordberg, 2007).

Enzymatic Remediation and Organic Pollutant Degradation

The involvement of certain functional groups in enzymatic reactions suggests that this compound could be relevant in studies focused on the enzymatic remediation of organic pollutants. Husain and Husain (2007) review the application of redox mediators in treating organic pollutants with oxidoreductive enzymes. Compounds with redox-active functionalities might serve as substrates or inhibitors in these enzymatic processes, highlighting a potential research avenue for environmental science and industrial wastewater treatment (Husain & Husain, 2007).

Mecanismo De Acción

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .

Mode of Action

This inhibition can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Given its target, it is likely involved in the regulation of the cell cycle and apoptosis

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. This could result in cell cycle arrest and apoptosis, potentially making it useful in the treatment of cancers . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity

Propiedades

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-16-9-3-2-8-15(16)17(20)18-13-6-4-7-14(12-13)19-10-5-11-24(19,21)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQUFCAFIOLMRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)

![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)

![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)

![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)